molecular formula C26H28ClN3O4S B299205 4-chloro-N-(4-ethoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide

4-chloro-N-(4-ethoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide

Cat. No. B299205
M. Wt: 514 g/mol
InChI Key: SLJRQAUUCXEARG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(4-ethoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders.

Mechanism of Action

4-chloro-N-(4-ethoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and activation of B cells and other immune cells. By inhibiting BTK, 4-chloro-N-(4-ethoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide blocks the activation of downstream signaling pathways that are involved in the proliferation, survival, and migration of cancer cells and immune cells.
Biochemical and Physiological Effects
4-chloro-N-(4-ethoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the activation and migration of immune cells. It has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.

Advantages and Limitations for Lab Experiments

One advantage of 4-chloro-N-(4-ethoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. It also has good pharmacokinetic properties, including high oral bioavailability and a long half-life, which make it suitable for oral dosing in preclinical and clinical studies. However, one limitation of 4-chloro-N-(4-ethoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide is its relatively low potency compared to other BTK inhibitors, which may require higher doses or longer treatment durations to achieve therapeutic effects.

Future Directions

For 4-chloro-N-(4-ethoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide include the evaluation of its safety and efficacy in clinical trials for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. Other potential applications include the combination of 4-chloro-N-(4-ethoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide with other targeted therapies or immunotherapies, the development of more potent and selective BTK inhibitors, and the identification of biomarkers that can predict response to 4-chloro-N-(4-ethoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide treatment.

Synthesis Methods

The synthesis of 4-chloro-N-(4-ethoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide involves the reaction of 4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide with 2-oxo-2-(4-phenylpiperazin-1-yl)ethylamine in the presence of a base and a coupling agent. The resulting product is then purified by column chromatography to obtain 4-chloro-N-(4-ethoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide in high yield and purity.

Scientific Research Applications

4-chloro-N-(4-ethoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide has been extensively studied in preclinical models for the treatment of various types of cancer, including lymphoma, multiple myeloma, and solid tumors. It has also shown promising results in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, and inflammatory disorders, such as asthma and chronic obstructive pulmonary disease.

properties

Product Name

4-chloro-N-(4-ethoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide

Molecular Formula

C26H28ClN3O4S

Molecular Weight

514 g/mol

IUPAC Name

4-chloro-N-(4-ethoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C26H28ClN3O4S/c1-2-34-24-12-10-23(11-13-24)30(35(32,33)25-14-8-21(27)9-15-25)20-26(31)29-18-16-28(17-19-29)22-6-4-3-5-7-22/h3-15H,2,16-20H2,1H3

InChI Key

SLJRQAUUCXEARG-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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